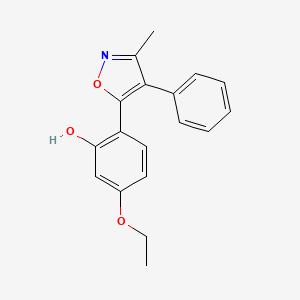

5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Description

5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is a heterocyclic compound featuring a phenol core substituted with an ethoxy group at the 5-position and a 3-methyl-4-phenyl-1,2-oxazole moiety at the 2-position.

Properties

IUPAC Name |

5-ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-21-14-9-10-15(16(20)11-14)18-17(12(2)19-22-18)13-7-5-4-6-8-13/h4-11,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAKUIIRKSQCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate aldehyde under acidic conditions. The ethoxy group is introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium ethoxide or Grignard reagents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various alkyl or aryl ethers.

Scientific Research Applications

5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Key Observations

Substituent Influence on Bioactivity: Compound 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol) exhibits potent monoamine oxidase (MAO) inhibition due to its dihydro-oxazole core and furan substituent, which may enhance binding to the MAO active site . Electron-withdrawing groups (e.g., bromo in , chloro in ) may decrease electron density on the aromatic system, affecting π-π stacking interactions. The target compound’s methyl and phenyl groups are electron-donating, which could stabilize charge-transfer interactions.

Ring Saturation and Conformation :

- Dihydro-oxazole derivatives (e.g., 2e , ) have a partially saturated ring, increasing conformational flexibility. The fully aromatic oxazole in the target compound may enhance planarity, favoring interactions with flat binding pockets.

Pharmacokinetic Implications :

- Ester groups (e.g., in ) are prone to hydrolysis, whereas the ethoxy group in the target compound may confer greater metabolic stability. However, the ethoxy group’s lipophilicity could reduce aqueous solubility compared to hydroxylated analogues like 2e .

Hydrogen-Bonding Capacity: The phenol group in the target compound and 2e can act as hydrogen-bond donors, critical for binding to polar residues in enzymes like MAO.

Biological Activity

5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups, including an ethoxy group and an oxazole ring, which contribute to its biological properties. The structural formula can be represented as follows:

Key Structural Components

| Component | Description |

|---|---|

| Ethoxy Group | Enhances solubility and biological activity |

| Oxazole Ring | Imparts unique reactivity and interaction capabilities |

| Phenolic Structure | Contributes to antioxidant properties |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Effects

The compound has been investigated for its anticancer properties . Studies reveal that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown effectiveness against breast cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, modulating their activity.

- Oxidative Stress Reduction : The compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Signal Transduction Modulation : It influences various signaling pathways related to inflammation and apoptosis.

Table: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity via hydrogen bonding |

| Antioxidant Activity | Scavenges free radicals |

| Signal Pathway Modulation | Affects inflammatory and apoptotic pathways |

Research Applications

This compound is being explored for various applications:

- Drug Development : Its unique structure makes it a candidate for new drug formulations targeting cancer and infectious diseases.

- Material Science : Investigated for use in developing polymers with specific properties due to its chemical stability.

- Biological Research : Utilized as a tool compound to study cellular processes related to inflammation and cancer biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.